5-Carboxymethyluridine

Description

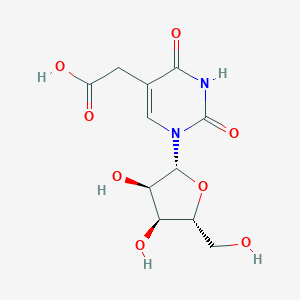

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O8/c14-3-5-7(17)8(18)10(21-5)13-2-4(1-6(15)16)9(19)12-11(13)20/h2,5,7-8,10,14,17-18H,1,3H2,(H,15,16)(H,12,19,20)/t5-,7-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWQJBLSWXIJLA-VPCXQMTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175143 | |

| Record name | 5-Carboxymethyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20964-06-1 | |

| Record name | 5-Carboxymethyluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20964-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carboxymethyluridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020964061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Carboxymethyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Pathways of 5 Carboxymethyluridine

Initial Uridine (B1682114) Modification Events at Position 34

The foundational step in the biosynthesis of cmo5U and related xo5U-type modifications is the hydroxylation of the uridine base at the C5 position. nih.govnih.gov This initial reaction creates the necessary precursor for subsequent modifications.

In bacterial systems, the hydroxylation of uridine at position 34 is catalyzed by two distinct enzymes: TrhO and TrhP. nih.gov These enzymes are responsible for producing the 5-hydroxyuridine (B57132) intermediate. researchgate.net

TrhO: This enzyme is an O2-dependent hydroxylase.

TrhP: This enzyme is dependent on prephenate to carry out the hydroxylation reaction. nih.gov

The existence of these two enzymes highlights a degree of redundancy in the pathway, ensuring the efficient production of the hydroxy intermediate under different metabolic conditions. researchgate.net

The enzymatic action of either TrhO or TrhP results in the formation of 5-hydroxyuridine (ho5U). nih.govnih.gov This molecule is the common precursor for both 5-methoxyuridine (B57755) (mo5U) in Gram-positive bacteria and 5-carboxymethyluridine (cmo5U) in Gram-negative bacteria and eukaryotes. researchgate.netnih.govresearchgate.net The generation of ho5U is the critical first step, creating a hydroxyl group at the C5 position of the uridine ring that serves as the attachment point for the subsequent carboxymethyl group. researchgate.netresearchgate.net

Carboxymethylation to this compound (cmo5U)

Following the initial hydroxylation, the ho5U intermediate undergoes carboxymethylation to yield the final cmo5U product. The machinery responsible for this step differs between prokaryotes and eukaryotes.

In eukaryotes, the formation of cm5U at the wobble uridine is catalyzed by the highly conserved, multi-subunit Elongator complex. nih.govnih.govglatt-lab.pl This complex is composed of six distinct protein subunits, designated ELP1 through ELP6, which assemble into two subcomplexes (Elp123 and Elp456). glatt-lab.plnih.gov The Elongator complex is responsible for catalyzing the first step in the formation of various modified uridines, with cm5U being a key intermediate modification. nih.govnih.govbiorxiv.org Defects in this complex are linked to a range of neurodegenerative diseases. udel.eduresearchgate.net

The catalytic activity of the Elongator complex resides in its ELP3 subunit. nih.govudel.eduresearchgate.net ELP3 is a highly conserved enzyme found in all domains of life and acts as the core enzymatic engine for the tRNA modification reaction. udel.edunih.gov It possesses two distinct functional domains that work in concert to catalyze the formation of cm5U. udel.edu

A central feature of ELP3 is its Radical S-Adenosylmethionine (SAM) domain. udel.edunih.gov This domain is characteristic of the large Radical SAM superfamily of enzymes, which utilize a combination of an iron-sulfur cluster and SAM to initiate radical-based reactions. nih.govnih.gov

Data Tables

Table 1: Key Enzymes and Complexes in this compound Biosynthesis

| Enzyme/Complex | Subunit(s) | Function | Domain of Life |

|---|---|---|---|

| TrhO | N/A | O2-dependent hydroxylation of U34 to ho5U nih.gov | Bacteria |

| TrhP | N/A | Prephenate-dependent hydroxylation of U34 to ho5U nih.gov | Bacteria |

| Elongator | ELP1-ELP6 | Carboxymethylation of wobble uridine to form cm5U nih.govnih.gov | Eukaryota |

| ELP3 | N/A | Catalytic subunit of the Elongator complex udel.eduresearchgate.net | Eukaryota, Archaea |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | cmo5U / cm5U |

| Uridine | U |

| 5-Hydroxyuridine | ho5U |

| 5-Methoxyuridine | mo5U |

| S-Adenosylmethionine | SAM |

| Prephenate |

Prokaryotic Pathways (Gram-Negative Bacteria)

In Gram-negative bacteria such as Escherichia coli, the biosynthesis of the related compound 5-oxyacetyluridine (cmo5U) at the wobble position of specific tRNAs follows a distinct pathway that also begins with a common precursor, 5-hydroxyuridine (ho5U). nih.govnih.gov This pathway involves two key enzymes, CmoA and CmoB, which are members of the SAM-dependent methyltransferase superfamily but have evolved unique functions. nih.gov

The first dedicated step in this pathway is the synthesis of a novel metabolite, carboxy-S-adenosylmethionine (cxSAM). nih.govnih.gov This reaction is catalyzed by the enzyme CmoA, which functions as a cxSAM synthase. nih.govnih.gov In an unprecedented biochemical reaction, CmoA utilizes prephenate as the carboxyl donor and S-adenosylmethionine (SAM) as the acceptor. nih.govresearchgate.net The mechanism involves the formation of a unique ylide intermediate during the conversion of SAM to cxSAM. nih.gov

| Enzyme | Substrates | Product | Organism Type |

| CmoA | S-adenosylmethionine (SAM), Prephenate | Carboxy-S-adenosylmethionine (cxSAM) | Gram-Negative Bacteria |

The second enzyme in the pathway, CmoB, functions as a carboxymethyltransferase. nih.govsemanticscholar.org CmoB specifically recognizes and utilizes the cxSAM synthesized by CmoA as the alkyl donor. nih.govsemanticscholar.org It then catalyzes the transfer of the carboxymethyl group from cxSAM to the 5-hydroxyl group of 5-hydroxyuridine (ho5U) present at the wobble position of certain tRNAs. nih.govoup.com This reaction results in the formation of 5-oxyacetyluridine (cmo5U). nih.gov CmoB displays a remarkable selectivity for cxSAM over the much more abundant SAM, ensuring the fidelity of this modification pathway. semanticscholar.org

| Enzyme | Substrates | Product | Organism Type |

| CmoB | 5-hydroxyuridine (ho5U)-containing tRNA, cxSAM | 5-oxyacetyluridine (cmo5U)-containing tRNA | Gram-Negative Bacteria |

Related Modification Pathways and Enzymes

The modification of wobble uridines is a widespread phenomenon in bacteria, with different strategies employed by various bacterial groups.

In Gram-positive bacteria, such as Bacillus subtilis, an analogous modification occurs at the wobble uridine, resulting in 5-methoxyuridine (mo5U) instead of cmo5U. nih.govoup.com While this pathway also proceeds through the common intermediate 5-hydroxyuridine (ho5U), it utilizes a different enzymatic machinery. oup.comasm.org

The key enzyme in this pathway is TrmR (previously known as YrrM), a tRNA 5-hydroxyuridine methyltransferase. oup.comresearchgate.netuniprot.org Unlike the CmoA/CmoB system in Gram-negative bacteria, TrmR is a single enzyme that directly catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the 5-hydroxyl group of ho5U. oup.com This methylation event produces the final mo5U modification. The discovery of TrmR highlighted a distinct evolutionary strategy for wobble uridine modification in Gram-positive bacteria, which lack homologs of the cmoA and cmoB genes. oup.com

| Enzyme | Substrates | Product | Organism Type |

| TrmR (YrrM) | 5-hydroxyuridine (ho5U)-containing tRNA, SAM | 5-methoxyuridine (mo5U)-containing tRNA | Gram-Positive Bacteria |

5-Carboxymethylaminomethyluridine (B1212367) (cmnm⁵U) Modification: Roles of GidA and MnmE

The formation of 5-carboxymethylaminomethyluridine (cmnm⁵U) at the wobble position (U34) of certain tRNAs is a highly conserved modification in bacteria. oup.com This modification is critical for accurate decoding of codons and maintenance of the reading frame during protein synthesis. oup.comoup.com The key enzymatic players in this pathway are the proteins GidA (glucose-inhibited division protein A) and MnmE (tRNA modification GTPase), which form a functional complex. nih.govnih.gov

In Escherichia coli and Salmonella, GidA and MnmE associate to form a heterodimeric complex that catalyzes the synthesis of cmnm⁵U. nih.gov This complex utilizes glycine (B1666218) as a substrate to add the carboxymethylaminomethyl group to the C5 position of the uridine base. nih.govnih.gov The reaction is also dependent on GTP and FAD (flavin adenine (B156593) dinucleotide). oup.comnih.gov Interestingly, the MnmE•GidA complex can also use ammonium (B1175870) as a substrate to produce 5-aminomethyluridine (B12866518) (nm⁵U). nih.gov

The MnmE protein, also known as TrmE, is a multidomain GTPase, and its GTP hydrolysis activity is essential for the tRNA modification process, likely inducing conformational changes within the GidA/MnmE complex. nih.gov GidA, on the other hand, is an FAD-binding protein. oup.com The absence of either GidA or MnmE leads to the lack of cmnm⁵U and its derivatives, resulting in a pleiotropic phenotype in bacteria, highlighting the importance of this modification pathway. oup.comasm.org

| Component | Function in cmnm⁵U Synthesis | Key Features |

| GidA | FAD-binding protein, part of the catalytic complex. | Binds FAD and NADH; acts as an oxidoreductase. researchgate.netnih.gov |

| MnmE | GTPase, part of the catalytic complex. | Binds GTP and tetrahydrofolate derivatives; GTP hydrolysis is crucial for the reaction. nih.govresearchgate.net |

| Glycine | Substrate providing the carboxymethylamino moiety. | Incorporated to form the cmnm⁵ group. nih.govnih.gov |

| Methylene-tetrahydrofolate (CH₂THF) | One-carbon donor. | Provides the methylene (B1212753) group attached to the C5 of uridine. oup.comnih.gov |

| GTP | Energy source. | Hydrolysis by MnmE drives conformational changes essential for the modification. nih.gov |

| FAD | Redox cofactor. | Undergoes an oxidation-reduction cycle during the reaction. researchgate.net |

The precise catalytic mechanism of the MnmE•GidA complex in the formation of cmnm⁵U is complex and involves a series of coordinated steps. nih.gov While both proteins are essential, the catalytic role of GidA is intrinsically linked to its FAD-binding capability. oup.com

Recent studies suggest a mechanism where a reduced flavin cofactor (FADH₂) is the starting point of the reaction. acs.org It is proposed that FAD undergoes an oxidation-reduction cycle. researchgate.net A key proposed intermediate is a flavin-iminium species, FADH[N⁵=CH₂]⁺, which is formed from FADH₂ and methylene-tetrahydrofolate (CH₂THF). acs.orgresearchgate.net This intermediate is central to the transfer of the methylene group from CH₂THF to the C5 position of the uridine in the tRNA. researchgate.net

A proposed mechanism suggests that a general acid within the MnmE•GidA complex converts methylene-THF into a reactive iminium ion. researchgate.net This allows for the subsequent addition of the amine or carboxymethylamine group. researchgate.net The reaction may involve the activation of uridine by a cysteine thiolate from either MnmE or GidA, making it nucleophilic to attack the iminium intermediate. researchgate.net Following this attack, a proton is abstracted by a general base, and glycine intercepts the methylene intermediate to complete the formation of the cmnm⁵U side chain. researchgate.net

The requirement of NADH for the in vitro reaction is observed to be dispensable unless FAD levels are limiting, suggesting NADH's role is to facilitate the production of the reduced FAD. researchgate.netacs.org

Metabolic Fates and Downstream Modifications of 5 Carboxymethyluridine

Methylation to 5-Methoxycarbonylmethyluridine (B127866) (mcm5U)

The initial step in the downstream modification of cm5U is its methylation to form 5-methoxycarbonylmethyluridine (mcm5U). This reaction involves the transfer of a methyl group to the carboxyl group of cm5U, a process catalyzed by specific tRNA methyltransferases.

In mammals, the enzyme primarily responsible for the conversion of cm5U to mcm5U is the AlkB homolog 8 (ALKBH8). abcam.comnih.gov This bifunctional protein possesses both a methyltransferase domain and a dioxygenase domain. nih.govrsc.org The methyltransferase domain of ALKBH8 catalyzes the methylation of 5-carboxymethyluridine at the wobble position of the anticodon loop in target tRNAs. abcam.comuniprot.org This enzymatic activity is crucial for the biogenesis of mcm5U and its derivatives. researchgate.net Studies have shown that ALKBH8 has a preference for certain tRNAs, such as tRNA(Arg) and tRNA(Glu). abcam.comreactome.org The reaction catalyzed by the methyltransferase domain of ALKBH8 is the final step in the formation of mcm5U. abcam.com

The protein KIAA1456, also known as tRNA methyltransferase 9-like (TRM9L) or human TRM9L (hTRM9L), is the human homolog of ALKBH8. reactome.orggenecards.org It is responsible for transferring a methyl group from S-adenosylmethionine (SAM) to this compound in tRNA, thereby producing 5-methoxycarbonylmethyluridine. reactome.org This function highlights KIAA1456 as a key enzyme in human tRNA modification pathways. nih.gov

In bacteria, a similar methylation of a uridine (B1682114) derivative is carried out by the enzyme CmoM. Specifically, in Gram-negative bacteria, 5-carboxymethoxyuridine (cmo5U), a derivative of 5-hydroxyuridine (B57132), can be further methylated by the SAM-dependent enzyme CmoM to form its methyl ester, 5-methoxycarbonylmethoxyuridine (mcmo5U). nih.govnih.gov This indicates a conserved evolutionary strategy for modifying uridine at the wobble position of tRNA across different domains of life.

The methylation of this compound is dependent on the universal methyl group donor, S-adenosyl-L-methionine (SAM). abcam.comcaymanchem.comsigmaaldrich.com SAM provides the methyl group that is transferred to the carboxyl group of cm5U by enzymes such as ALKBH8 and CmoM. reactome.orgnih.gov This reaction results in the formation of S-adenosyl-L-homocysteine (SAH) as a byproduct. qmul.ac.uk The utilization of SAM is a common feature of numerous biological methylation reactions, underscoring its central role in cellular metabolism. nih.gov

| Enzyme | Organism/Domain | Substrate | Product | Methyl Donor |

| ALKBH8 (TRM9L/hTRM9L) | Mammals/Humans | This compound (cm5U) in tRNA | 5-Methoxycarbonylmethyluridine (mcm5U) in tRNA | S-Adenosylmethionine (SAM) |

| KIAA1456 (TRM9L/hTRM9L) | Humans | This compound (cm5U) in tRNA | 5-Methoxycarbonylmethyluridine (mcm5U) in tRNA | S-Adenosylmethionine (SAM) |

| CmoM | Bacteria | 5-Carboxymethoxyuridine (cmo5U) in tRNA | 5-Methoxycarbonylmethoxyuridine (mcmo5U) in tRNA | S-Adenosylmethionine (SAM) |

Further Hydroxylation to 5-Methoxycarbonylhydroxymethyluridine (mchm5U)

Following the methylation of cm5U to mcm5U, a subsequent modification can occur, leading to the formation of 5-methoxycarbonylhydroxymethyluridine (mchm5U). This hydroxylation event is also catalyzed by the bifunctional enzyme ALKBH8.

The conversion of mcm5U to mchm5U is carried out by the dioxygenase domain of ALKBH8. nih.govrsc.org This domain belongs to the superfamily of Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases. nih.govnih.gov The catalytic activity of this domain requires ferrous iron (Fe(II)) and 2-oxoglutarate as cofactors. nih.govoup.comresearchgate.net The ALKBH8 dioxygenase domain binds to tRNA and catalyzes the hydroxylation of the 5-methoxycarbonylmethyluridine at the wobble position. abcam.com This reaction gives rise to (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U). nih.gov The dependence on 2-oxoglutarate and Fe(II) is a characteristic feature of the AlkB family of enzymes, which are involved in various nucleic acid modification and repair processes. nih.govnih.gov

| Enzyme Domain | Catalytic Activity | Required Cofactors | Substrate | Product |

| ALKBH8 Dioxygenase Domain | Hydroxylation | 2-Oxoglutarate, Fe(II) | 5-Methoxycarbonylmethyluridine (mcm5U) | 5-Methoxycarbonylhydroxymethyluridine (mchm5U) |

Other Sequential Modifications: 2'-O-Ribose Methylation of mcm5U

Following the formation of 5-methoxycarbonylmethyluridine (mcm5U), a further modification can occur on the ribose sugar of this nucleoside. This sequential modification, known as 2'-O-ribose methylation, results in the formation of 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um). This process involves the addition of a methyl group to the 2' hydroxyl group of the ribose moiety of the mcm5U nucleoside within a transfer RNA (tRNA) molecule.

The enzyme responsible for this specific 2'-O-methylation at the wobble position (position 34) of tRNA in humans is FTSJ1. researchgate.net FTSJ1 is a human tRNA 2'-O-methyltransferase that, in complex with WDR6, catalyzes this modification. embopress.org The activity of FTSJ1 is not limited to a single substrate; it is responsible for the 2'-O-methylation of a subgroup of tRNAs at position 32 and/or 34. researchgate.net The formation of mcm5Um is part of a complex series of post-transcriptional modifications that are crucial for the proper function of tRNA in protein synthesis.

Research has shown that the biosynthesis of mcm5U is a prerequisite for its subsequent 2'-O-methylation to mcm5Um. researchgate.net The initial formation of this compound (cm5U) is catalyzed by the Elongator complex. Subsequently, the ALKBH8-TRM112 complex is responsible for the methylation of the carboxyl group to yield mcm5U. researchgate.netnih.gov Following this, FTSJ1 acts on mcm5U to produce mcm5Um. researchgate.net

The presence of 2'-O-methylation, in general, is known to provide structural stability to RNA molecules by making them more resistant to hydrolysis. wikipedia.org In the context of the tRNA anticodon loop, modifications such as 2'-O-methylation are critical for accurate and efficient decoding of messenger RNA (mRNA) codons during translation. embopress.orgnih.gov Specifically, the mcm5Um modification is found in the wobble position of the mammalian selenocysteine (B57510) tRNA (tRNASec). nih.gov This modification appears to play a regulatory role in the synthesis of selenoproteins, with some studies suggesting that the expression of certain selenoproteins is promoted by tRNASec containing mcm5Um. nih.gov

The functional importance of FTSJ1 and its associated modifications is underscored by its link to non-syndromic X-linked intellectual disability. embopress.orgnih.govbiorxiv.org The absence or deficiency of FTSJ1-mediated 2'-O-methylation can lead to reduced translation efficiency of specific codons, which may contribute to the pathology of this condition. embopress.org

The table below summarizes the key enzymes involved in the metabolic pathway leading to the formation of mcm5Um.

| Enzyme/Complex | Function |

| Elongator complex | Catalyzes the formation of this compound (cm5U) |

| ALKBH8-TRM112 | Methylates cm5U to form 5-methoxycarbonylmethyluridine (mcm5U) |

| FTSJ1-WDR6 | Catalyzes the 2'-O-ribose methylation of mcm5U to form 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um) |

Functional Roles of 5 Carboxymethyluridine in Nucleic Acids and Gene Expression

Integration and Function in Transfer RNA (tRNA)

5-Carboxymethyluridine (cm5U) is a post-transcriptionally modified nucleoside found in transfer RNA (tRNA), where it plays a critical role in the precision and efficiency of protein synthesis. This modification is particularly significant in the anticodon loop, the region of the tRNA that deciphers the genetic code on messenger RNA (mRNA).

Localization at the Wobble Position (U34) of the tRNA Anticodon Loop

This compound is predominantly located at the first position of the tRNA anticodon, known as the wobble position or U34. This position is crucial for the recognition of the third base of the mRNA codon. The presence of cm5U at this specific site allows for expanded decoding capabilities, enabling a single tRNA species to recognize multiple codons. This is particularly important in the translation of degenerate codons, where several codons specify the same amino acid.

The biosynthesis of cm5U at the U34 position is a complex enzymatic process. In eukaryotes, the Elongator complex is responsible for the initial carboxymethylation of uridine (B1682114). This cm5U can then be further modified into other derivatives, such as 5-methoxycarbonylmethyluridine (B127866) (mcm5U) or 5-carbamoylmethyluridine (B1230082) (ncm5U), depending on the specific tRNA and organism.

Table 1: Localization and Derivatives of this compound in tRNA

| Feature | Description |

|---|---|

| Primary Location | Wobble position (U34) of the tRNA anticodon loop |

| Precursor | Uridine (U) |

| Initial Modification | Carboxymethylation to form this compound (cm5U) |

| Key Enzymatic Complex | Elongator complex (in eukaryotes) |

| Common Derivatives | 5-methoxycarbonylmethyluridine (mcm5U), 5-carbamoylmethyluridine (ncm5U) |

Contribution to Translational Fidelity and Efficiency

The presence of this compound at the wobble position significantly enhances the accuracy and speed of protein synthesis. This is achieved through several interconnected mechanisms that optimize the interaction between the tRNA, mRNA, and the ribosome.

The primary function of cm5U at the wobble position is to expand the decoding capacity of tRNA. An unmodified uridine at this position can typically recognize codons ending in adenosine (B11128) (A) or guanosine (B1672433) (G). However, the carboxymethyl group of cm5U alters the hydrogen bonding potential of the base, allowing it to pair with A, G, and in some contexts, even uridine (U). This expanded pairing ability, often referred to as "super-wobble," allows a single tRNA to decode multiple, and in some cases all four, codons within a degenerate codon box.

This expanded decoding is crucial for translational fidelity. By ensuring that the correct tRNA recognizes its corresponding codons, cm5U helps to prevent the misincorporation of amino acids into the growing polypeptide chain. The modification essentially fine-tunes the codon-anticodon interaction, ensuring a stable and accurate pairing.

The ribosomal A-site (aminoacyl site) is where the incoming aminoacyl-tRNA binds and the codon-anticodon recognition takes place. The stability of the tRNA in the A-site is critical for accurate decoding. The pre-structuring of the anticodon loop by cm5U (see section 4.1.3) and the enhanced interactions with the ribosome contribute to a more stable binding of the tRNA in the A-site. This stabilization is thought to reduce the entropic penalty of binding, making the decoding process more energetically favorable and efficient. A stably bound tRNA in the A-site ensures that the ribosome has sufficient time to verify the codon-anticodon pairing before peptide bond formation, thereby increasing the fidelity of translation.

Influence on tRNA Conformation and Structural Stability

The carboxymethyl group at the C5 position of uridine has a significant impact on the local conformation of the anticodon loop. This modification helps to "pre-structure" or "pre-organize" the anticodon into a conformation that is optimal for codon recognition. This pre-organization is achieved, in part, through intramolecular interactions that reduce the flexibility of the anticodon loop.

Table 2: Summary of Research Findings on the Functional Roles of this compound

| Functional Role | Research Finding |

|---|---|

| Codon Recognition | Enables a single tRNA to decode multiple codons, including all four in some degenerate codon boxes, by expanding wobble pairing rules. |

| Translational Fidelity | Enhances decoding accuracy by ensuring stable and correct codon-anticodon pairing, preventing amino acid misincorporation. |

| tRNA-Ribosome Interaction | Increases contacts between the tRNA anticodon, mRNA codon, and ribosomal nucleotides, leading to enhanced binding affinity. nih.gov |

| A-site Stabilization | Contributes to the stable binding of aminoacyl-tRNA in the ribosomal A-site, allowing for accurate proofreading of the codon-anticodon interaction. |

| tRNA Conformation | Pre-structures the anticodon loop into an A-form helical conformation, reducing its flexibility and optimizing it for codon binding. |

Identification of Specific tRNA Isoacceptors Containing this compound

Several tRNA isoacceptors, which carry the same amino acid but recognize different codons, have been identified to contain this compound or its derivatives at the wobble position. The presence of these modifications is essential for their specific decoding functions.

| tRNA Isoacceptor | Recognized Codon(s) | This compound Derivative |

| tRNA Lys UUU | AAA, AAG | 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) |

| tRNA Glu UUC | GAA, GAG | 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) |

| tRNA Gln UUG | CAA, CAG | 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) |

| tRNA Gly UCC | GGU, GGC | 5-methylaminomethyluridine (mnm5U) |

| tRNA Arg UCU | AGA, AGG | 5-methoxycarbonylmethyluridine (mcm5U) nih.gov |

This table is interactive. Users can sort and filter the data.

The modification of these specific tRNA isoacceptors with this compound derivatives underscores the importance of this chemical entity in maintaining the fidelity of protein synthesis for a variety of amino acids.

Role in DNA Synthesis and Integrity

Beyond its well-established role in RNA metabolism and gene expression, derivatives of this compound also exhibit functions related to DNA synthesis and integrity. These functions stem from the structural similarity of its nucleobase to thymine, the canonical pyrimidine (B1678525) base in DNA.

Function as a Thymidine (B127349) Analogue

5-Carboxymethylaminomethyluridine (B1212367), a derivative of this compound, can act as a thymidine analogue. medchemexpress.com Thymidine is a crucial component of DNA, and its analogues can be recognized by the cellular machinery involved in DNA replication. Due to this mimicry, 5-carboxymethylaminomethyluridine can be incorporated into newly synthesized DNA strands during the S-phase of the cell cycle.

The ability of DNA polymerases to accept modified deoxynucleoside triphosphates, including those with modifications at the C5 position of uridine, allows for the enzymatic incorporation of such analogues into DNA. nih.gov

Insertional Activity Towards Replicated DNA for Labeling and Tracking

The function of 5-carboxymethylaminomethyluridine as a thymidine analogue enables its use as a tool for labeling and tracking newly replicated DNA. medchemexpress.com When introduced to cells, this compound is incorporated into the DNA of proliferating cells. This "tagging" of nascent DNA allows researchers to identify and monitor cells that are actively dividing.

This method of labeling DNA synthesis is a powerful technique in various fields of biological research, including studies on cell proliferation, development, and tissue regeneration. The incorporated analogue can be detected using specific antibodies or chemical methods, providing a visual marker of DNA replication.

Regulation of 5 Carboxymethyluridine Metabolism

Regulatory Enzymes and Protein Complexes

The metabolic pathway of 5-carboxymethyluridine is orchestrated by a series of highly specific enzymes and multi-protein complexes. These molecular machines catalyze the initial formation of cm5U and its subsequent conversion to other modified uridine (B1682114) derivatives.

The initial and pivotal step in the formation of cm5U at the wobble position (U34) of certain tRNAs is carried out by the Elongator complex . rsc.orgnih.govnih.gov This multi-subunit complex, highly conserved in eukaryotes, is composed of six protein subunits, Elp1 through Elp6. nih.gov The catalytic activity is attributed to the Elp3 subunit, which utilizes acetyl-CoA to add a carboxymethyl group to the uridine base. nih.govnih.gov The entire six-subunit complex is essential for this modification, suggesting a complex regulatory mechanism inherent in its structure and assembly. nih.gov The Elongator complex itself can be divided into two subcomplexes: Elp123 and Elp456, both of which are crucial for its function. embopress.org

Once formed, this compound serves as a substrate for further modification by the enzyme ALKBH8 in mammals or its homolog Trm9 in yeast. oup.comnih.gov ALKBH8 is a bifunctional enzyme possessing both a methyltransferase domain and a dioxygenase domain. rsc.orgoup.com The methyltransferase domain of ALKBH8, in conjunction with its accessory protein TRM112 , catalyzes the methylation of cm5U to produce 5-methoxycarbonylmethyluridine (B127866) (mcm5U). nih.gov This step is dependent on the methyl donor S-adenosylmethionine (SAM). nih.gov The dioxygenase domain of ALKBH8 can further hydroxylate mcm5U. oup.com Inactivation of ALKBH8 leads to the accumulation of cm5U, underscoring its central role in the downstream processing of this modified nucleoside. oup.com

| Enzyme/Complex | Function | Substrate | Product | Required Cofactors/Subunits |

|---|---|---|---|---|

| Elongator Complex (Elp1-6) | Initial synthesis of cm5U | Uridine (at wobble position of tRNA) | This compound (cm5U) | Acetyl-CoA, all six Elp subunits |

| ALKBH8 (mammals) / Trm9 (yeast) | Methylation of cm5U | This compound (cm5U) | 5-Methoxycarbonylmethyluridine (mcm5U) | S-adenosylmethionine (SAM), TRM112 |

Cellular Factors Influencing Modification Status

The modification status of this compound is not static but is dynamically influenced by a variety of intracellular signals that reflect the metabolic and physiological state of the cell. These factors can modulate the activity of the regulatory enzymes, thereby altering the levels of cm5U and its derivatives.

A primary cellular factor is the availability of necessary substrates for the enzymatic reactions. The activity of the Elongator complex is dependent on the intracellular concentration of acetyl-CoA . nih.govnih.gov As acetyl-CoA is a central metabolite linking carbohydrate, fat, and protein metabolism, its levels can fluctuate significantly based on the cell's energy status and nutrient availability. Therefore, the synthesis of cm5U is intrinsically linked to cellular metabolism. Similarly, the subsequent methylation of cm5U by ALKBH8 is dependent on the availability of S-adenosylmethionine (SAM) , the universal methyl group donor. nih.gov The levels of SAM are also tightly regulated by nutrient availability, particularly the amino acid methionine.

Nutrient-sensing pathways, such as the mechanistic target of rapamycin (B549165) (mTOR) pathway , play a crucial role in coordinating cell growth and proliferation with nutrient availability. nih.govfrontiersin.org These pathways can influence the expression and activity of enzymes involved in tRNA modification. Although direct regulation of the Elongator complex or ALKBH8 by mTOR has not been fully elucidated, the global impact of mTOR on protein synthesis and metabolism suggests a likely indirect influence on cm5U modification. nih.gov For instance, nutrient deprivation is known to inhibit global protein synthesis through pathways that are interconnected with tRNA modification status. nih.gov

Furthermore, the regulatory enzymes themselves can be subject to post-translational modifications , which can alter their activity. While specific post-translational modifications regulating the Elongator complex and ALKBH8 are still under investigation, this represents a potential layer of cellular control over cm5U metabolism.

| Cellular Factor | Influence on cm5U Metabolism | Mechanism |

|---|---|---|

| Acetyl-CoA levels | Regulates the initial synthesis of cm5U | Substrate availability for the Elongator complex |

| S-adenosylmethionine (SAM) levels | Regulates the methylation of cm5U to mcm5U | Substrate availability for ALKBH8/Trm9 |

| Nutrient Sensing Pathways (e.g., mTOR) | Indirectly influences the overall tRNA modification landscape | Coordinates protein synthesis and metabolism with nutrient availability |

| Post-translational Modifications | Potential to directly regulate the activity of Elongator and ALKBH8 | Altering enzyme conformation and function |

Responsiveness to Environmental Stress Conditions

The modification of tRNA, including the metabolism of this compound, is a dynamic process that responds to various environmental stressors. This adaptability allows cells to modulate their translational machinery to prioritize the synthesis of proteins required for survival under adverse conditions.

Oxidative stress is a prominent environmental condition that influences cm5U metabolism. Studies have shown that exposure to reactive oxygen species (ROS) can induce the expression of ALKBH8. nih.govplos.org This upregulation of ALKBH8 is part of a broader cellular defense mechanism. By increasing the conversion of cm5U to its downstream derivatives, the cell can fine-tune the translation of specific mRNAs, including those encoding for antioxidant proteins. nih.govplos.org In some eukaryotic cells, oxidative stress has been observed to lead to the accumulation of immature cm5U products, suggesting a potential disruption of the modification pathway under severe stress. nih.gov

The DNA damage response is another critical stress condition that intersects with cm5U metabolism. Depletion of ALKBH8 in human cells has been shown to increase sensitivity to DNA-damaging agents. nih.gov Furthermore, the expression of ALKBH8 can be induced by DNA damage in a manner dependent on the ATM kinase, a central player in the DNA damage response pathway. nih.gov This suggests a regulatory loop where DNA damage signals for an alteration in tRNA modification status to likely facilitate the translation of proteins involved in DNA repair and cell survival.

Heat shock is another environmental stressor known to induce changes in tRNA modification profiles. While the specific effects of heat shock on cm5U levels are still being investigated, it is established that heat stress can lead to significant alterations in other tRNA modifications, suggesting that cm5U metabolism is also likely to be affected as part of the broader heat shock response. nih.govnih.gov

Nutrient deprivation represents a form of environmental stress that directly impacts the cellular factors discussed previously, such as the levels of acetyl-CoA and SAM. A shortage of essential nutrients can therefore limit the enzymatic reactions involved in cm5U synthesis and modification, leading to an altered tRNA modification landscape that signals for a reduction in global protein synthesis and the activation of stress response pathways. nih.gov

| Stress Condition | Observed Effect on cm5U Metabolism/Related Pathways | Functional Consequence |

|---|---|---|

| Oxidative Stress | Induction of ALKBH8 expression; potential for accumulation of cm5U precursors under severe stress | Modulation of translation to enhance synthesis of antioxidant proteins |

| DNA Damage | Induction of ALKBH8 expression; increased sensitivity to DNA damage upon ALKBH8 depletion | Potential facilitation of the translation of DNA repair proteins |

| Heat Shock | General alteration of tRNA modification profiles | Likely contributes to the cellular heat shock response by modulating translation |

| Nutrient Deprivation | Reduced availability of substrates (acetyl-CoA, SAM) | Altered tRNA modification status leading to changes in global protein synthesis |

Evolutionary Conservation and Comparative Biology of 5 Carboxymethyluridine Modifying Enzymes

Conservation of ELP3 Homologs Across Domains of Life (Eukaryotes, Archaea, Bacteria)

The Elongator complex is a highly conserved multi-subunit assembly responsible for the initial step in the formation of cm⁵U on wobble uridines in eukaryotes. oup.com Its catalytic subunit, ELP3, is remarkably conserved and has identifiable homologs in all three domains of life: Eukaryotes, Archaea, and some bacteria. oup.comnih.gov This widespread conservation underscores the fundamental importance of this tRNA modification.

In eukaryotes , ELP3 is part of a stable six-subunit complex (ELP1-6). nih.gov The full integrity of this complex is essential for its function in vivo, as the loss of any subunit leads to a significant reduction in the levels of modified uridine (B1682114) in tRNA. oup.comnih.gov The eukaryotic ELP3 subunit itself is a multifunctional enzyme, typically containing a radical S-adenosylmethionine (rSAM) domain and a lysine (B10760008) acetyltransferase (KAT) domain, both of which are critical for its catalytic activity. nih.gov

Archaea and some clades of Bacteria also possess ELP3 homologs. nih.gov However, a notable difference is that in these domains, ELP3 often functions independently of the other Elongator subunits, which are absent in their genomes. nih.gov Structural and functional studies of bacterial and archaeal Elp3 proteins reveal that they can exist as monomers or dimers and are capable of catalyzing the tRNA modification reaction on their own. nih.govnih.gov For instance, the Elp3 homolog from the archaeon Methanocaldococcus infernus (MinElp3) and the bacterium Dehalococcoides mccartyi (DmcElp3) have been shown to possess tRNA modification activity in vitro. nih.gov

| Feature | Eukaryotes | Archaea | Bacteria |

|---|---|---|---|

| Complex Formation | Part of a six-subunit Elongator complex (ELP1-6) | Typically functions as a monomer or dimer; other Elongator subunits are absent | Functions as a monomer or dimer in the few clades where it is present |

| Catalytic Domains | Conserved radical SAM and KAT domains | Conserved radical SAM and KAT domains | Conserved radical SAM and KAT domains |

| N-terminus | Extended N-terminus involved in tRNA recognition | Extended N-terminus similar to eukaryotes | Generally lacks the extended N-terminus |

| Function | Catalyzes the formation of cm⁵U on wobble uridines as part of the Elongator complex | Independently catalyzes the formation of (m)cm⁵U on wobble uridines | Independently catalyzes tRNA modification |

ALKBH Family Homologs and Their Functional Divergence

The AlkB homolog (ALKBH) family of proteins is a group of Fe(II)/2-oxoglutarate-dependent dioxygenases that exhibit a wide range of functions, from DNA and RNA repair to the modification of tRNA. rsc.orgnih.gov While the founding member, E. coli AlkB, is a DNA repair enzyme, its eukaryotic homologs have undergone significant functional divergence. rsc.org

ALKBH8 is the primary member of this family involved in the biosynthesis of 5-carboxymethyluridine derivatives. rsc.orgoup.com In mammals, ALKBH8 is a bifunctional enzyme containing both a methyltransferase (MTase) domain and an AlkB-like dioxygenase domain. rsc.org The MTase domain, in conjunction with its partner protein TRM112, catalyzes the methylation of cm⁵U to form 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U). rsc.org The dioxygenase domain then hydroxylates mcm⁵U to produce (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm⁵U) on specific tRNAs, such as tRNA-Gly(UCC). rsc.org

The domain architecture of ALKBH8, consisting of an N-terminal RNA recognition motif (RRM), the AlkB domain, a zinc finger, and the C-terminal MTase domain, appears to be conserved across all animals. rsc.org This suggests that the dual function of ALKBH8 is also conserved throughout the animal kingdom. rsc.org

Interestingly, this functional arrangement is not universal. Some protozoan ALKBH8 homologs have been shown to possess dual activities, being capable of both DNA repair and tRNA modification. researchgate.net This suggests that the specialization of ALKBH8 for tRNA modification may have occurred later in evolution.

The functional divergence within the ALKBH family is a clear example of how gene duplication and subsequent specialization can lead to novel cellular functions. While other ALKBH proteins like ALKBH2 and ALKBH3 are primarily involved in repairing alkylation damage in DNA, and ALKBH5 and FTO are known RNA demethylases acting on N⁶-methyladenosine, ALKBH8 has evolved a specific role in the intricate pathway of tRNA wobble uridine modification. oup.comnih.gov This divergence is likely driven by changes in key structural loops and the acquisition of non-homologous domains that alter substrate specificity. nih.gov

| Homolog | Primary Substrate(s) | Primary Function |

|---|---|---|

| ALKBH1 | DNA, RNA, Histones | DNA/RNA demethylation, Histone demethylation |

| ALKBH2 | dsDNA | DNA repair (demethylation of alkylated bases) |

| ALKBH3 | ssDNA, RNA | DNA/RNA repair (demethylation of alkylated bases) |

| ALKBH5 | mRNA | RNA demethylation (m⁶A) |

| ALKBH8 | tRNA (wobble uridine) | tRNA modification (methylation and hydroxylation) |

| FTO | mRNA, snRNA | RNA demethylation (m⁶A, m⁶Am) |

Species-Specific Variations in Uridine Modification Pathways

While the core enzymes involved in this compound synthesis are conserved, there are notable species-specific variations in the modification pathways. These differences highlight the evolutionary plasticity of tRNA modification systems.

A prominent example of such variation is found in the plant kingdom. In Arabidopsis thaliana, the two enzymatic activities that are combined in the single mammalian ALKBH8 protein are performed by two separate enzymes. rsc.orgnih.gov One protein, a homolog of the yeast Trm9, acts as the methyltransferase that converts cm⁵U to mcm⁵U. rsc.orgnih.gov A second protein, which corresponds to the RRM/AlkB/Zinc finger portion of mammalian ALKBH8, functions as the dioxygenase that hydroxylates mcm⁵U to (S)-mchm⁵U. rsc.orgnih.gov This separation of functions into two distinct proteins represents a significant divergence from the fused, bifunctional enzyme found in animals. rsc.org

The regulation and interplay of these enzymes can also vary. In yeast, the formation of mcm⁵U and its 2-thiolated derivative, mcm⁵s²U, are crucial for translational fidelity. nih.gov The Elongator complex is responsible for the initial cm⁵ modification, which is then further processed by other enzymes like Trm9. researchgate.net The absence of these modifications can have varying effects depending on the organism and even the specific genetic background within a species, ranging from no obvious phenotype to lethality. nih.gov

Furthermore, the presence or absence of introns in tRNA genes can influence the efficiency and pattern of wobble uridine modifications in a species-specific manner. frontiersin.org For instance, in yeast, the intron in tRNAIleUAU acts as a positive determinant for the formation of pseudouridine (B1679824) at the wobble position while preventing the aberrant formation of 5-carbamoylmethyluridine (B1230082) (ncm⁵U). frontiersin.org

These species-specific variations in the enzymatic machinery and regulatory mechanisms of uridine modification pathways underscore the diverse evolutionary strategies that have been employed to achieve the common goal of ensuring accurate and efficient protein synthesis.

Pathobiological Implications of 5 Carboxymethyluridine Dysregulation

Association with Human Diseases

Cancers and Tumorigenesis

The role of tRNA modifications in cancer has become increasingly evident, with studies demonstrating their involvement in tumor initiation, progression, and metastasis. Dysregulation of these modifications can lead to the selective translation of oncogenic proteins and the altered expression of genes critical for cell growth and proliferation.

Transfer RNA modifications, including those at the wobble position, are critical for the accurate and efficient translation of messenger RNA (mRNA) into protein. In the context of cancer, alterations in these modifications can lead to a codon-biased translation of mRNAs that encode for oncogenic proteins. This selective enhancement of oncoprotein synthesis can provide a significant growth advantage to cancer cells.

The DEK oncogene, for example, is overexpressed in numerous cancers and plays a role in various cellular processes, including chromatin remodeling, transcription, and mRNA splicing. nih.gov While a direct regulatory link between 5-carboxymethyluridine and DEK translation is still under investigation, the principle of tRNA modification-dependent oncogenic translation is well-established. Dysregulation of modifications like cm5U can alter the availability of specific tRNAs, thereby favoring the translation of oncogenes like DEK that may have a biased codon usage. This can lead to an accumulation of oncoproteins that drive tumorigenesis. nih.gov

| Oncogene | Function | Implication of Dysregulated Translation |

| DEK | Chromatin architectural protein, involved in transcription regulation and DNA repair. nih.gov | Increased protein levels can promote cell proliferation and inhibit apoptosis, contributing to cancer progression. nih.gov |

| MYC | Transcription factor that regulates genes involved in cell growth, proliferation, and metabolism. mdpi.com | Enhanced translation can lead to uncontrolled cell division and tumor growth. nih.gov |

The transcription of proto-oncogenes is a tightly regulated process, and its dysregulation is a hallmark of cancer. The SRY-Box Transcription Factor 9 (SOX9) is a critical transcription factor involved in developmental processes and has been identified as a proto-oncogene in several cancers. nih.govnih.gov The expression of SOX9 itself is subject to complex regulation, including epigenetic mechanisms. nih.gov

While direct evidence linking this compound to SOX9 transcription is emerging, the broader interplay between RNA modifications and transcriptional regulation is an active area of research. nih.gov Modifications on non-coding RNAs and even mRNAs can influence chromatin structure and the recruitment of transcription factors, thereby affecting gene expression. nih.gov Dysregulation of tRNA modifications could indirectly influence the expression of key transcription factors like SOX9 by altering the cellular pool of proteins that regulate their transcription. Furthermore, SOX9 itself has been shown to have distinct regulatory roles in both transcription and alternative splicing, highlighting the intricate layers of gene expression control that can be perturbed in cancer. oup.com

| Proto-oncogene | Regulatory Mechanisms | Role in Cancer |

| SOX9 | Regulated by signaling pathways (e.g., Wnt/β-catenin, EGFR), microRNAs, and epigenetic modifications like methylation. nih.govnih.govmdpi.com | Acts as a key factor in cancer development and progression, promoting proliferation and epithelial-mesenchymal transition (EMT). nih.govnih.gov |

Defects in tRNA modifications have been specifically implicated in the progression of colorectal cancer (CRC). pnas.org The dysregulation of enzymes that catalyze these modifications can lead to translational inaccuracies, such as ribosome frameshifting, which in turn can promote cancer cell migration and epithelial-to-mesenchymal transition—key features of metastatic progression. pnas.org

Studies have shown that the epigenetic silencing of tRNA-modifying enzymes is associated with poor clinical outcomes in early-stage colorectal cancer patients. pnas.org For instance, the hypomodification of certain tRNA species has been observed in colon cancer, which can dysregulate the abundance of specific mRNAs through nonsense-mediated decay. pnas.org This highlights the critical role of maintaining the integrity of the tRNA modification landscape to suppress tumorigenesis in the colon. The progression from adenoma to adenocarcinoma in colorectal cancer is associated with widespread changes in DNA modifications, and it is plausible that parallel or interconnected dysregulation occurs in the realm of RNA modifications. nih.govresearchgate.net

| tRNA Modification Defect | Associated Enzyme | Consequence in Colorectal Cancer |

| Hypomodification of tRNAPhe | TYW2 (tRNA-yW Synthesizing Protein 2) | Increased ribosome frameshifting, enhanced cell migration, and features of epithelial-to-mesenchymal transition. pnas.org |

ALKBH4, a member of the AlkB homolog family of dioxygenases, has been identified as having a significant role in non-small cell lung cancer (NSCLC). nih.govucsf.edu These enzymes are known to be involved in the demethylation of DNA and RNA. nih.gov In NSCLC, ALKBH4 has been found to be highly expressed in cancerous tissues compared to adjacent normal tissues. nih.govucsf.edu

High expression of ALKBH4 is associated with a poorer prognosis in NSCLC patients, particularly in those with adenocarcinoma. nih.gov Knockdown of ALKBH4 in NSCLC cells has been shown to reduce cell proliferation by causing cell cycle arrest. ucsf.edu This tumor-promoting role is linked to its influence on the expression of E2F transcription factor 1 (E2F1), a key regulator of the cell cycle. ucsf.edufrontiersin.org Although the specific endogenous RNA substrate of ALKBH4 in NSCLC is yet to be fully elucidated, its function as a demethylase points towards a potential role in regulating RNA modifications like this compound or its methylated precursors, thereby contributing to tumorigenesis. frontiersin.org

| Factor | Expression in NSCLC | Prognostic Significance in NSCLC |

| ALKBH4 | Highly expressed in tumor tissues, especially adenocarcinoma. nih.gov | High expression correlates with significantly lower recurrence-free and overall survival rates in adenocarcinoma patients. nih.gov |

Neurodegenerative Disorders

The proper functioning of the nervous system relies on the precise and efficient synthesis of a vast array of proteins. Consequently, disruptions in the machinery of protein translation, including tRNA modifications, have been increasingly linked to the pathophysiology of various neurodegenerative and neurodevelopmental disorders. nih.govnih.gov These modifications are essential for maintaining the correct structure and function of tRNAs, ensuring translational fidelity, and regulating the cellular response to stress—all of which are critical for neuronal health. nih.govmdpi.com

Mutations in genes encoding tRNA-modifying enzymes have been implicated in a range of neurological conditions, including intellectual disability and microcephaly. nih.gov For instance, the absence of a specific tRNA methylation enzyme can lead to reduced levels of certain tRNAs in the brain, resulting in diminished protein synthesis of key neuronal genes. sciencedaily.com This can compromise the structural integrity and plasticity of synapses, which are fundamental for learning and memory. sciencedaily.com The dysregulation of tRNA biology, leading to an imbalance between codon demand and the availability of corresponding tRNAs, underscores the sensitivity of neurons to subtle changes in the translational machinery. nih.govannualreviews.org

| Disorder Type | Implication of tRNA Modification Dysregulation |

| Neurodevelopmental Disorders | Mutations in tRNA modification enzymes can lead to conditions like primary microcephaly and intellectual disability, highlighting the critical role of these modifications in brain development. nih.gov |

| Neurodegenerative Diseases | Dysregulation of tRNA modifications has been associated with conditions such as Alzheimer's and Parkinson's disease, suggesting a role in the pathogenesis of age-related neuronal decline. nih.gov |

in Intellectual Developmental Disorders

The integrity of protein synthesis is fundamental to neurodevelopment and cognitive function. Transfer RNAs (tRNAs) are central to this process, and their function is heavily reliant on a complex array of post-transcriptional chemical modifications. When the enzymes responsible for these modifications are faulty due to genetic mutations, it can lead to a class of diseases known as "RNA modopathies." Growing evidence links defects in tRNA modification to various neurological and intellectual developmental disorders. oaepublish.comwhba1990.org

Mutations in the genes that code for tRNA modification enzymes have been identified as the cause of several forms of human intellectual disability. whba1990.org For instance, mutations in the NSUN2 gene, which encodes a methyltransferase, are associated with autosomal recessive intellectual disability. whba1990.orgnih.gov Similarly, defects in enzymes responsible for other modifications, such as 7-methylguanosine (B147621) (m7G) and pseudouridine (B1679824) (Ψ), have been linked to severe neurodevelopmental conditions that include intellectual disability, microcephaly, and epilepsy. nih.govmdpi.com

A critical site for these modifications is the "wobble" position (position 34) of the tRNA anticodon. This compound (cm5U) is a key modification found at this position. Modifications at the wobble position are crucial for the accurate and efficient decoding of messenger RNA (mRNA) codons during translation. nih.gov They ensure that the correct amino acid is incorporated into the growing polypeptide chain by stabilizing the codon-anticodon interaction. embopress.org

Dysfunction in wobble uridine (B1682114) modifications is particularly associated with neurological disorders. researchgate.netmdpi.com The Elongator complex, which is responsible for modifications on wobble uridines like 5-methoxycarbonylmethyluridine (B127866) (mcm5U) and 5-carbamoylmethyluridine (B1230082) (ncm5U), is a prime example. Mutations in the subunits of this complex lead to hypomodification of tRNAs, disrupting protein homeostasis and causing neurodevelopmental disorders. mdpi.comresearchgate.net While direct causal links between dysregulation of this compound specifically and conditions like Autosomal Recessive Intellectual Disability or Non-Syndromic Intellectual Disability are still an emerging area of research, the fundamental role of wobble uridine modifications in maintaining translational fidelity strongly suggests its importance. Deficiencies in cm5U would be expected to impair the translation of specific subsets of proteins essential for normal brain development and function, thereby contributing to the pathology of intellectual disabilities.

Table 1: Examples of tRNA Modification Defects Linked to Intellectual Disability

| Defective Modification | Associated Gene(s) | Resulting Phenotype(s) |

| 5-methylcytosine (m5C) | NSUN2 | Autosomal recessive intellectual disability, microcephaly. whba1990.orgnih.govmdpi.com |

| 7-methylguanosine (m7G) | WDR4 | Primary microcephaly, severe growth retardation, neurological disorders. nih.govmdpi.com |

| Pseudouridine (Ψ) | PUS3 | Intellectual disability, global developmental delays, epilepsy, microcephaly. nih.govmdpi.com |

| N6,N6-dimethyladenosine (m6,2A) | TRMT1 | Autosomal recessive intellectual disability, developmental delay, epilepsy. nih.gov |

| Wobble Uridine Modifications | ELP2, ELP3, ELP4, ELP6 | Neurodevelopmental disorders. researchgate.net |

| Adenosine-to-Inosine Editing | ADAT3 | Intellectual disability, strabismus, microcephaly. mdpi.com |

Potential as a Disease Biomarker

Detection in Human Cancer Urine

The search for non-invasive, reliable, and sensitive biomarkers for the early detection and monitoring of cancer is a major goal in clinical oncology. nih.gov One promising class of biomarkers is modified nucleosides, which are the breakdown products of various RNA molecules, particularly tRNA. nih.govmdpi.com

Cancer cells are characterized by a high rate of metabolic activity and cellular turnover. This leads to an increased degradation of RNA, which results in the elevated excretion of modified nucleosides into body fluids like urine. nih.govmdpi.com Unlike unmodified nucleosides, these modified versions cannot be recycled through cellular salvage pathways and are thus quantitatively excreted, making their levels in urine a potential indicator of disease. mdpi.com

Numerous studies have demonstrated that the urinary profile of modified nucleosides is significantly altered in patients with various malignancies, including breast, lung, bladder, and kidney cancers. nih.govovid.comnih.gov The analysis of a panel of these RNA catabolites has shown higher diagnostic sensitivity for detecting cancer compared to some traditional protein-based tumor markers. nih.gov For example, elevated urinary levels of pseudouridine (Ψ), 1-methylinosine, and 1-methyladenosine (B49728) have been frequently observed in cancer patients. nih.govovid.com

This compound, as a component of tRNA, would be released during the increased RNA turnover associated with malignancy. Its subsequent excretion in the urine makes it a candidate biomarker for cancer. The detection of cm5U and other modified nucleosides can be achieved using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry. nih.gov The analysis of urinary modified nucleosides represents a non-invasive "liquid biopsy" approach that could be used for early cancer screening in high-risk populations and for monitoring the effectiveness of cancer therapy. nih.govnih.govnih.gov While large-scale clinical validation for a broad panel of modified nucleosides, including this compound, is ongoing, the principle is well-established and holds significant promise for clinical diagnostics.

Table 2: Urinary Modified Nucleosides Investigated as Cancer Biomarkers

| Modified Nucleoside | Associated Cancer Type(s) | Reference(s) |

| Pseudouridine (Ψ) | Female genital tract, Renal cell carcinoma | mdpi.comovid.com |

| 1-Methylinosine (m1I) | Breast cancer, Bladder, Kidney | nih.govovid.com |

| 1-Methyladenosine (m1A) | Breast cancer, Genitourinary cancers | nih.govovid.com |

| 1-Methylguanosine (m1G) | Genitourinary cancers | ovid.com |

Broader Context of RNA Modopathies and Human Health

The discovery of this compound and its role in disease is part of a rapidly expanding field focused on the epitranscriptome—the complete set of chemical modifications of RNA. These modifications are now understood to be a critical layer of gene expression regulation. Diseases that arise from deficiencies or aberrations in RNA modifications are collectively termed "RNA modopathies."

Initially, research focused on the canonical roles of RNA in protein synthesis. However, it is now clear that the over 170 known chemical modifications to RNA are not merely decorative but are essential for the proper structure, stability, and function of RNA molecules. nih.gov Transfer RNAs are among the most heavily modified RNA species, with modifications found throughout their structure that are crucial for ensuring the fidelity and efficiency of translation.

The concept of RNA modopathies highlights that a wide spectrum of human diseases can be traced back to errors in this intricate system. These disorders often manifest as neurological or mitochondrial diseases, reflecting the high energy and protein synthesis demands of the nervous system and the importance of tRNA modifications in both cytoplasmic and mitochondrial translation. whba1990.orgnih.gov However, the implications extend to other pathologies as well, including cancer, where the dysregulation of tRNA-modifying enzymes can contribute to uncontrolled cell growth and proliferation. nih.govmdpi.com

Understanding the specific roles of individual modifications like this compound within the broader context of RNA modopathies is crucial. It allows researchers to connect a specific molecular defect (e.g., a non-functional tRNA modifying enzyme) to a cellular phenotype (e.g., inaccurate or inefficient translation of certain proteins) and, ultimately, to a clinical disease. This framework is paving the way for new diagnostic strategies and potentially novel therapeutic interventions aimed at correcting or compensating for these molecular defects.

Advanced Methodologies for Research and Analysis of 5 Carboxymethyluridine

Spectroscopic Techniques

Spectroscopic methods are indispensable for determining the molecular structure and quantifying 5-Carboxymethyluridine. These techniques rely on the interaction of molecules with electromagnetic radiation to generate spectra that serve as molecular fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the de novo structural elucidation of organic molecules, including modified nucleosides like cm5U. jchps.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. jchps.comslideshare.net The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, allows for the unambiguous assignment of all proton and carbon signals, confirming the structure of this compound, which consists of a uracil (B121893) base, a ribose sugar, and a carboxymethyl group at the C5 position of the base. wpmucdn.comresearchgate.net

Key NMR experiments for the structural analysis of cm5U include:

¹H NMR: Provides information on the number and chemical environment of protons. Signals from the ribose moiety, the H6 proton of the uracil ring, and the methylene (B1212753) protons of the carboxymethyl group are distinct.

¹³C NMR: Reveals the number of chemically distinct carbon atoms, confirming the presence of the uracil ring, the ribose sugar, and the carboxymethyl functional group.

2D Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, which is crucial for assigning protons within the ribose spin system. core.ac.uk

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): An extremely powerful tool that shows correlations between protons and carbons over two to three bonds. core.ac.uk This is vital for connecting the carboxymethyl group to the C5 position of the uracil ring and the uracil base to the anomeric carbon (C1') of the ribose sugar.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Key Correlations (in 2D NMR) |

|---|---|---|---|

| H-6 | ¹H | ~7.5-8.0 | HMBC to C2, C4, C5, C7 |

| H-1' | ¹H | ~5.8-6.0 | COSY with H-2'; HMBC to C2, C4 |

| H-2', H-3', H-4' | ¹H | ~4.0-4.5 | COSY correlations within the ribose ring |

| H-5'a, H-5'b | ¹H | ~3.7-3.9 | COSY with H-4' |

| H-7 (CH₂) | ¹H | ~3.2-3.5 | HMBC to C5, C6, C8 |

| C-2, C-4 | ¹³C | ~150-165 | HMBC from H-6, H-1' |

| C-5 | ¹³C | ~110-115 | HMBC from H-6, H-7 |

| C-6 | ¹³C | ~140-145 | HMBC from H-7 |

| C-8 (COOH) | ¹³C | ~170-175 | HMBC from H-7 |

| C-1' | ¹³C | ~88-92 | HMBC from H-1' |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions, enabling the determination of a molecule's mass with high accuracy. nih.gov When coupled with a separation technique like liquid chromatography (LC), LC-MS has become a cornerstone for the analysis of modified nucleosides. mdpi.com

For this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecular ions [M+H]⁺. thno.org The accurate mass measurement of this ion can help confirm the elemental composition (C₁₁H₁₄N₂O₈) of cm5U. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural confirmation by fragmenting the precursor ion and analyzing the resulting product ions. youtube.com Collision-induced dissociation of the N-β-glycosidic bond is a characteristic fragmentation pathway for nucleosides, yielding a product ion corresponding to the nucleobase [BH₂]⁺. mdpi.com The specific fragmentation pattern of cm5U provides a unique signature for its identification. nih.gov LC-MS/MS methods, often using multiple reaction monitoring (MRM), are highly specific and allow for the precise quantification of cm5U in complex biological samples, even at low concentrations. nih.govnih.gov

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₈ | - |

| Monoisotopic Mass | 302.0750 g/mol | High-Resolution MS |

| Precursor Ion [M+H]⁺ | 303.0828 m/z | ESI-MS |

| Major Product Ion (Nucleobase fragment) | 171 m/z | ESI-MS/MS |

| Other Significant Product Ions | 125.0352, 82.0298 m/z | ESI-MS/MS |

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule. This technique is particularly useful for compounds containing chromophores—parts of a molecule that absorb light. msu.edu The pyrimidine (B1678525) ring system in this compound acts as a chromophore, resulting in a characteristic UV absorption spectrum. The properties of this spectrum are consistent with the proposed structure of cm5U. nih.govnih.gov

While UV spectroscopy is generally not sufficient for unambiguous identification on its own, it is widely used as a detection method in other analytical techniques, most notably HPLC. The maximal absorbance wavelength (λmax) for uridine (B1682114) and its derivatives typically falls in the 260-280 nm range. By monitoring the absorbance at this wavelength, HPLC systems can detect and quantify cm5U as it elutes from the column. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretching | Carboxylic acid and Ribose hydroxyls | 3500-3200 (broad) |

| N-H Stretching | Uracil ring (imide) | 3200-3100 |

| C-H Stretching | Ribose and Methylene group | 3000-2850 |

| C=O Stretching | Carboxylic acid | 1725-1700 |

| C=O Stretching | Uracil ring (amide/ketone) | 1700-1650 |

| C=C Stretching | Uracil ring | 1650-1600 |

| C-O Stretching | Ribose (alcohol, ether) and Carboxylic acid | 1300-1000 |

Chromatographic Separation Techniques

Chromatographic techniques are essential for isolating and purifying this compound from complex biological mixtures, such as tRNA hydrolysates, before its analysis by spectroscopic methods. dcu.ie

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. pharmaerudition.org It is the most common method for the analysis of modified nucleosides. bjbms.org For a polar compound like cm5U, Reversed-Phase HPLC (RP-HPLC) is the preferred mode. nih.gov

In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar. pharmaerudition.org The separation is based on the differential partitioning of analytes between the two phases. A gradient elution is typically employed, where the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase (often a buffer like ammonium (B1175870) acetate) is gradually increased. This allows for the efficient separation of nucleosides with varying polarities. The chromatographic properties of cm5U have been shown to be consistent with its structure. nih.govnih.gov

| Parameter | Description |

|---|---|

| Chromatographic Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase (Column) | C18 (Octadecylsilane) |

| Mobile Phase | Aqueous buffer (e.g., Ammonium Acetate) with an organic modifier (e.g., Acetonitrile), typically run in a gradient. |

| Detector | UV-Vis Detector (monitoring at ~260-270 nm) or Mass Spectrometer (MS). nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

For the analysis of modified nucleosides like cm5U, UPLC is frequently coupled with mass spectrometry (UPLC-MS). The separation is typically performed on a reversed-phase column, such as a C18 column. The mobile phase often consists of a gradient of an aqueous solution (e.g., water with a small percentage of formic acid to improve protonation for MS detection) and an organic solvent like acetonitrile (B52724) or methanol. This gradient allows for the efficient elution and separation of a wide range of nucleosides with varying polarities from a complex biological mixture. The high resolving power of UPLC is essential for separating cm5U from its structurally similar isomers and other modified nucleosides that may be present in RNA hydrolysates.

Key parameters in a UPLC method for cm5U analysis are meticulously optimized to achieve the desired separation.

| Parameter | Typical Conditions for Modified Nucleoside Analysis |

| Column | Reversed-phase (e.g., Acquity UPLC BEH C18, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | A time-programmed linear gradient from a high percentage of A to a high percentage of B |

| Column Temperature | 35-45 °C |

| Injection Volume | 1-5 µL |

The retention time of cm5U is a characteristic feature under specific chromatographic conditions, enabling its identification when compared to a pure standard. The enhanced peak sharpness and separation efficiency of UPLC lead to lower limits of detection and quantification, making it a powerful tool for studying subtle changes in cm5U levels in biological systems.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a planar chromatographic technique that serves as a simple, cost-effective, and rapid method for the qualitative analysis of modified nucleosides. researchgate.netfda.gov It is particularly useful for screening purposes, monitoring enzymatic reactions, or analyzing radiolabeled nucleotides. fda.gov The technique involves spotting a sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), typically silica (B1680970) gel or cellulose. The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase), which moves up the plate by capillary action.

The separation of components is based on their differential partitioning between the stationary and mobile phases. For modified nucleosides, two-dimensional TLC (2D-TLC) is often employed to enhance separation. fda.gov In this method, the plate is developed with one solvent system, dried, rotated 90 degrees, and then developed with a second, different solvent system. This allows for the resolution of a complex mixture of nucleotides obtained from RNA digestion.

The position of the compound is identified by its Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. khanacademy.org

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Rf values are dependent on the specific stationary phase, mobile phase, and experimental conditions. For cm5U, the Rf value would be determined by running a standard alongside the sample. Visualization of the spots can be achieved through UV illumination if the compounds are UV-active, or by using specific staining reagents. ictsl.net For quantitative analysis, radiolabeled nucleotides are often used, and the spots are visualized by autoradiography and quantified by densitometry. genesilico.pl

| Parameter | Typical Conditions for 2D-TLC of Modified Nucleotides |

| Stationary Phase | Cellulose or Silica Gel G plates |

| Mobile Phase (1st Dimension) | Isobutyric acid / 0.5 M NH4OH (5:3, v/v) |

| Mobile Phase (2nd Dimension) | Isopropanol / concentrated HCl / water (70:15:15, v/v/v) |

| Visualization | UV light (254 nm), Autoradiography (for 32P-labeled samples) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, nucleosides like this compound are non-volatile and thermally labile due to their polar nature (presence of hydroxyl, carboxyl, and amine groups). Therefore, they cannot be analyzed directly by GC. A crucial sample preparation step known as derivatization is required to increase their volatility and thermal stability. researchgate.netmdpi.com

The most common derivatization method for nucleosides is silylation. This reaction involves replacing the active hydrogens in the hydroxyl, carboxyl, and amino groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst like trimethylchlorosilane (TMCS) are frequently used. The reaction converts the polar functional groups into nonpolar, volatile TMS-ethers, -esters, and -amines, which are amenable to GC analysis.

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. The retention time of the derivatized cm5U is used for its identification. While GC can provide high-resolution separation, the necessity of derivatization adds complexity to the sample preparation process and can be a source of variability if the reaction is not complete or produces multiple derivative products.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Complex Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is the gold standard for the sensitive and specific quantification of modified nucleosides like cm5U in complex biological matrices such as urine, plasma, or cell hydrolysates. researchgate.netresearchgate.net This technique combines the high separation power of liquid chromatography (either HPLC or UPLC) with the mass analysis capabilities of a mass spectrometer.

After chromatographic separation, the eluent is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analytes. In the mass analyzer, these ions are separated based on their mass-to-charge ratio (m/z). For cm5U, analysis is often performed in positive ion mode, where the protonated molecule [M+H]+ is detected. The Modomics database lists the monoisotopic mass of cm5U as 302.075 Da, giving an expected [M+H]+ ion at m/z 303.0828. genesilico.pl

For enhanced specificity and quantification, tandem mass spectrometry (LC-MS/MS) is employed, often using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this setup, a specific precursor ion (e.g., the [M+H]+ of cm5U) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte. A key product ion for cm5U results from the cleavage of the glycosidic bond, yielding the protonated nucleobase fragment at m/z 171. genesilico.pl

| Parameter | Value for this compound (cm5U) |